molecular formula C13H19ClN2 B5660883 1-(4-chlorobenzyl)-4-methyl-1,4-diazepane

1-(4-chlorobenzyl)-4-methyl-1,4-diazepane

Cat. No. B5660883
M. Wt: 238.75 g/mol
InChI Key: LIWCRZDDYOGAHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives can involve multicomponent reactions, cyclodehydrative three-component reactions, or intramolecular cyclizations. For instance, a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes directly synthesizes 1,4-diazepane derivatives in a stereoselective manner (Sotoca et al., 2009). Furthermore, practical synthesis approaches have been developed for specific 1,4-diazepane intermediates, highlighting scalable methods suitable for industrial applications (Gomi et al., 2012).

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives reveals significant details about their conformation and bonding. X-ray diffraction analyses provide insights into crystal and molecular structures, showing typical conformations and intermolecular interactions (Bremner et al., 1977). These structures can exhibit unique features like twisted chair conformations, as observed in synthesized 1,4-diazepanes (Ramírez-Montes et al., 2012).

Chemical Reactions and Properties

1,4-Diazepane derivatives undergo a variety of chemical reactions, including those that lead to the formation of triazenes and bis-triazenes through coupling with diazonium salts (Moser & Vaughan, 2004). The chemical properties of these compounds are characterized by their stability, reactivity, and the nature of substituents affecting their behavior in chemical transformations.

Physical Properties Analysis

The physical properties of 1,4-diazepane derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substitution patterns. Studies often report these compounds as stable crystalline solids or stable oils, with characterization done via spectroscopic methods like NMR, IR spectroscopy, and mass spectrometry (Moser & Vaughan, 2004).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWCRZDDYOGAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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